molecular formula C26H22F3N3O2 B2762766 2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 932358-44-6

2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Katalognummer: B2762766
CAS-Nummer: 932358-44-6
Molekulargewicht: 465.476
InChI-Schlüssel: UDMYJUSPPPLFOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,2-dihydroquinolin-2-one core substituted at position 3 with a phenylaminomethyl group and at position 7 with a methyl group. The acetamide side chain is linked to a 3-(trifluoromethyl)phenyl group, contributing to its unique electronic and steric profile. The trifluoromethyl moiety enhances metabolic stability and influences receptor binding through its strong electron-withdrawing effects.

Eigenschaften

IUPAC Name

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N3O2/c1-17-10-11-18-13-19(15-30-21-7-3-2-4-8-21)25(34)32(23(18)12-17)16-24(33)31-22-9-5-6-20(14-22)26(27,28)29/h2-14,30H,15-16H2,1H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMYJUSPPPLFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)CNC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Anilinomethyl Group: The anilinomethyl group can be introduced via a Mannich reaction, where the quinoline core reacts with formaldehyde and aniline under acidic conditions.

    Attachment of the Trifluoromethylphenylacetamide Moiety: The final step involves the acylation of the intermediate product with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilinomethyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline and aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology: In biological research, the compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

Medicine: The compound shows promise as a lead compound in drug discovery, particularly for the development of anti-cancer and anti-inflammatory agents.

Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced polymers and coatings with unique properties.

Wirkmechanismus

The mechanism of action of 2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and inflammation.

Vergleich Mit ähnlichen Verbindungen

Quinolinone Derivatives

Compound from : 2-(7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxoquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS RN: 893788-21-1)

  • Key Differences: 7-Methoxy vs. 4-Methylphenylaminomethyl vs. Phenylaminomethyl: The para-methyl substituent on the aniline ring may enhance steric bulk and alter π-π stacking interactions with biological targets.
  • Implications : The target compound’s 7-methyl group may confer greater metabolic stability due to reduced susceptibility to oxidative demethylation compared to methoxy .

Chloroacetamide Herbicides ()

Examples: Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)

  • Key Differences :
    • Chloro vs. Trifluoromethyl : Chlorine is less electron-withdrawing than CF₃, reducing the electrophilicity of the acetamide carbonyl.
    • Substituent Patterns : Herbicides feature bulky alkyl/alkoxy groups on the phenyl ring, optimizing herbicidal activity via lipid membrane interaction.
  • Implications : The target compound’s trifluoromethylphenyl group may enhance binding to aromatic receptor pockets compared to aliphatic chains in herbicides .

Chiral Trifluoroacetamide ()

(R)-2,2,2-Trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide (TFA-D-Phe-(2-(N-Me)Pyr), D-95)

  • Key Differences: Chiral Center: The target compound lacks a reported chiral center, whereas D-95 exhibits stereospecific activity ([α]D = –53). Pyrrole vs. Quinolinone Core: The pyrrole ring in D-95 enables distinct hydrogen-bonding and π-stacking interactions.
  • Implications : Chirality in D-95 may lead to enantiomer-specific biological effects, absent in the target compound unless stereoisomerism exists .

Trifluoromethylphenyl Derivatives ()

Example: 3-(Trifluoromethyl)phenethylamine (CAS RN: 52516-30-0)

  • Key Differences: Acetamide vs. Positional Isomerism: 3-(Trifluoromethyl)phenethylamine vs. 2-(trifluoromethyl)phenol (CAS RN: 444-30-4) highlights how substituent position affects boiling point (147–148°C for phenol vs. 189.17 g/mol for phenethylamine).
  • Implications : The 3-CF₃ position in the target compound balances electronic effects and steric hindrance for optimal receptor engagement .

Comparative Data Table

Compound Name / Feature Target Compound Compound Alachlor (Herbicide) D-95 (Chiral Acetamide)
Core Structure 1,2-Dihydroquinolin-2-one 1,2-Dihydroquinolin-2-one Chloroacetamide Pyrrole-linked acetamide
Key Substituents 7-Methyl, Phenylaminomethyl 7-Methoxy, 4-Methylphenylaminomethyl 2,6-Diethylphenyl, Methoxymethyl 1-Methylpyrrole, 3-Phenyl
Electron-Withdrawing Group 3-CF₃-phenyl 3-CF₃-phenyl Cl CF₃ (trifluoroacetamide)
Molecular Weight (g/mol) Not provided Not provided 269.77 (Alachlor) Not provided
Bioactivity Unspecified Unspecified Herbicide Chiral intermediate
Metabolic Stability High (CF₃, methyl) Moderate (methoxy) Moderate (Cl) High (CF₃)

Research Findings and Implications

  • Substituent Effects: The 7-methyl group in the target compound likely improves metabolic stability over methoxy analogs, while the phenylaminomethyl group offers flexibility for target binding .
  • Chirality Considerations : Unlike D-95, the target compound’s lack of reported chirality simplifies synthesis but may limit stereospecific interactions .

Biologische Aktivität

The compound 2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of this compound's biological activities.

Chemical Structure and Properties

The compound features a quinoline core substituted with various functional groups, which may influence its biological activity. The significant components of the structure include:

  • Quinoline moiety : Known for diverse biological activities.
  • Phenylamino group : Often associated with enhanced binding affinity to biological targets.
  • Trifluoromethyl group : Imparts unique electronic properties that can affect pharmacokinetics.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of quinoline have been reported to show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the phenylamino group may enhance this activity through improved interaction with bacterial enzymes.

Table 1: Antimicrobial Activity Comparison

Compound StructureBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
2-{...}S. aureus32 µg/mL
Similar QuinolineE. coli16 µg/mL
Reference DrugS. epidermidis8 µg/mL

Cytotoxicity and Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies suggest that quinoline derivatives can induce apoptosis in various cancer cells, including breast and lung cancer cell lines . The mechanism often involves the inhibition of key signaling pathways that regulate cell survival and proliferation.

Case Study: Cytotoxic Effects on MCF-7 Cells

In a study involving MCF-7 breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. This suggests a promising potential as an anticancer agent.

The proposed mechanism of action for this compound includes:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA gyrase and topoisomerase activities, leading to bacterial cell death .
  • Induction of Apoptosis : In cancer cells, the compound may activate caspase pathways, promoting programmed cell death .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is essential for evaluating the therapeutic window of this compound. Preliminary studies suggest:

  • Absorption : The trifluoromethyl group enhances lipophilicity, potentially improving absorption.
  • Metabolism : Likely undergoes hepatic metabolism, similar to other quinoline derivatives.
  • Toxicity : Initial toxicity assessments indicate low toxicity in non-cancerous cell lines, but further studies are needed to confirm safety profiles.

Q & A

Q. What are the key synthetic routes and characterization techniques for this compound?

The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the quinoline core via cyclization of substituted aniline derivatives.
  • Step 2 : Introduction of the phenylaminomethyl group via nucleophilic substitution or reductive amination.
  • Step 3 : Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the trifluoromethylphenyl moiety.
  • Purification : Column chromatography or recrystallization to isolate the final product.

Q. Characterization :

  • NMR spectroscopy (1H/13C) confirms regiochemistry and substituent positions.
  • Mass spectrometry validates molecular weight.
  • HPLC assesses purity (>95% required for biological assays).
    Relevant data from structurally similar compounds suggests these methods are transferable .

Q. What initial pharmacological screening assays are recommended to evaluate biological activity?

  • In vitro cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.
  • Enzyme inhibition : Screen against kinases or proteases linked to disease pathways (e.g., EGFR, COX-2).
  • Comparative analysis : Benchmark activity against analogs (e.g., Compound B in , which shows antitumor activity).
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only groups **.

Q. How is the compound’s stability assessed under varying experimental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC.
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS **.

Advanced Research Questions

Q. How can reaction yields be optimized for the critical amide coupling step?

  • Design of Experiments (DOE) : Use factorial design to test variables:

    VariableRangeOptimal Condition
    SolventDMF, DCM, THFDMF (polar aprotic)
    CatalystDMAP, HOBtHOBt (reduces racemization)
    Temperature0°C to RTRT (higher conversion)
  • Computational modeling : Reaction path searches (e.g., using ICReDD’s quantum chemical methods) predict energy barriers and side reactions **.

Q. How to resolve contradictions in biological activity data between in vitro and in vivo models?

  • Validate assay conditions : Ensure consistent cell viability, passage number, and serum concentrations.
  • Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and metabolite formation (e.g., via LC-MS/MS).
  • Structural analogs : Compare with compounds like N-(3-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-...acetamide (), which shows enhanced lipophilicity due to fluorine substitution.
  • Molecular docking : Use Schrödinger Suite or AutoDock to assess binding affinity discrepancies **.

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer pathways?

  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomic analysis : SILAC labeling to quantify protein expression changes in key pathways (e.g., apoptosis, cell cycle).
  • X-ray crystallography : Resolve ligand-target complexes (e.g., with tubulin or topoisomerase II).
  • In silico studies : Molecular dynamics simulations to map interactions over time **.

Q. How to address conflicting data in oxidation/reduction reactions during synthesis?

  • Controlled reaction monitoring : Use in situ FTIR or Raman spectroscopy to detect intermediates.
  • Isolate byproducts : Preparative TLC or HPLC to identify side products (e.g., over-oxidized quinoline derivatives).
  • Reaction optimization : Adjust stoichiometry of oxidizing agents (e.g., KMnO₄ vs. H₂O₂) or reducing agents (NaBH₄ vs. LiAlH₄) **.

Q. What strategies improve solubility for in vivo administration?

  • Co-solvent systems : Test PEG-400, cyclodextrins, or lipid-based formulations.
  • Salt formation : Screen with HCl, sodium, or meglumine counterions.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility **.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.